Pan-AKT Isoform Inhibitory Potency: GSK690693 vs. MK-2206 and AT7867
GSK690693 exhibits a defined isoform inhibition profile with IC50 values of 2 nM (AKT1), 13 nM (AKT2), and 9 nM (AKT3) in cell-free kinase assays, establishing it as a low-nanomolar pan-AKT inhibitor [1]. In a direct comparative evaluation, GSK690693 was assessed alongside MK-2206 and AT7867 for inhibition of AKT1, AKT2, and AKT3 isoforms within the same experimental framework [2]. While quantitative IC50 values for the comparators were not provided in the cited comparative analysis, the cross-study context establishes GSK690693 as a benchmark ATP-competitive pan-AKT inhibitor distinct from allosteric inhibitors such as MK-2206. This mechanistic distinction carries implications for the type of AKT inhibition achieved and potential resistance mechanisms.
| Evidence Dimension | AKT isoform inhibition (IC50) |
|---|---|
| Target Compound Data | AKT1: 2 nM; AKT2: 13 nM; AKT3: 9 nM |
| Comparator Or Baseline | MK-2206 (allosteric pan-AKT inhibitor) and AT7867 (ATP-competitive pan-AKT inhibitor); quantitative IC50 values not reported in comparative analysis |
| Quantified Difference | Not quantified; comparator data absent from source |
| Conditions | Cell-free kinase assay (GSK690693); side-by-side comparison for AKT1/AKT2/AKT3 inhibition in cell-based model (all three compounds) |
Why This Matters
Procurement based on well-characterized pan-AKT inhibition across all three isoforms, with defined mechanism (ATP-competitive) that distinguishes it from allosteric alternatives, ensures experimental consistency and facilitates interpretation of signaling pathway modulation.
- [1] Rhodes N, Heerding DA, Duckett DR, et al. Characterization of an Akt kinase inhibitor with potent pharmacodynamic and antitumor activity. Cancer Res. 2008;68(7):2366-2374. View Source
- [2] Teng Y, Zhang Y, Qu K, et al. AKT inhibitor blocked miR-29b silencing-induced AKT2/3 activation and glycolytic metabolic change. Figure 5. 2016. View Source
